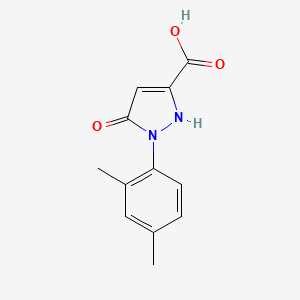

1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

描述

Pyrazole Ring Topology and Tautomerism

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with the remaining three positions occupied by carbon atoms. In the title compound, the pyrazole ring exists in a partially saturated 2,5-dihydro configuration, where the 5-oxo group introduces a ketone functionality at position 5. This dihydro configuration reduces aromaticity compared to fully unsaturated pyrazoles, enabling dynamic tautomeric equilibria.

Tautomerism in pyrazoles typically involves proton shifts between the two nitrogen atoms (N1 and N2). For 1-substituted pyrazoles, the equilibrium between 1H-pyrazol-3-ol (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) forms is well-documented. In this compound, the 5-oxo group stabilizes the keto tautomer, while the carboxylic acid at position 3 may participate in intramolecular hydrogen bonding, further influencing tautomeric preferences. Computational studies on analogous systems suggest that electron-donating substituents (e.g., methyl groups) favor enol tautomers, whereas electron-withdrawing groups (e.g., carboxylic acids) stabilize keto forms. However, the 2,4-dimethylphenyl substituent’s steric and electronic effects complicate this equilibrium, as discussed in Section 1.1.3.

Carboxylic Acid Functional Group Interactions

The carboxylic acid group at position 3 introduces significant polarity and hydrogen-bonding capacity. The acidic proton (pK~a~ ≈ 3.98, predicted for analogous pyrazole-3-carboxylic acids) facilitates deprotonation under physiological conditions, forming a carboxylate anion. This anion can engage in:

- Intramolecular hydrogen bonding with the 5-oxo group, stabilizing the keto tautomer.

- Intermolecular interactions in crystalline phases, often leading to dimeric or polymeric structures via O–H⋯O or N–H⋯O bonds.

Spectroscopic studies of related compounds reveal that the carboxylic acid’s conformation is influenced by solvent polarity. In polar aprotic solvents (e.g., DMSO), the carboxylate anion predominates, while in nonpolar solvents, the neutral carboxylic acid forms intramolecular hydrogen bonds with the pyrazole ring.

2,4-Dimethylphenyl Substituent Electronic Effects

The 2,4-dimethylphenyl group at position 1 is an electron-donating substituent due to the inductive effects of the methyl groups. Key electronic impacts include:

- Resonance stabilization : Methyl groups enhance electron density at the para and ortho positions of the phenyl ring, which may delocalize into the pyrazole system via conjugation.

- Steric hindrance : The ortho-methyl group restricts rotation around the C1–N1 bond, enforcing a planar configuration that maximizes π-orbital overlap between the phenyl and pyrazole rings.

Quantum mechanical calculations on similar systems demonstrate that electron-donating substituents reduce the energy gap between tautomers, increasing the likelihood of enol-keto equilibria. However, the carboxylic acid’s electron-withdrawing effect counterbalances this, creating a nuanced electronic landscape.

Keto-Enol Equilibrium Dynamics in Dihydro-Pyrazole System

The 2,5-dihydro-pyrazole system exhibits a dynamic equilibrium between the keto (5-oxo) and enol (5-hydroxy) forms. Key factors influencing this equilibrium include:

Experimental data from IR and NMR studies of analogous pyrazolones reveal that the keto form dominates in the solid state, while solution-phase equilibria depend on solvent and temperature. For the title compound, the 2,4-dimethylphenyl group’s electron-donating effects likely promote enolization, but the carboxylic acid’s hydrogen-bonding capacity and electron-withdrawing nature stabilize the keto tautomer, resulting in a context-dependent equilibrium.

属性

IUPAC Name |

2-(2,4-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17/h3-6,13H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSGROVFBXOALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=C(N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of this compound typically involves the cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters that contain the appropriate substituents to form the pyrazole ring system. The carboxylic acid group is either introduced directly via a carboxylated precursor or through subsequent oxidation or hydrolysis steps.

Conventional Heating Method

- Starting Materials : 2,4-dimethylphenylhydrazine and a β-ketoester or β-diketone bearing a carboxylic acid or ester group.

- Reaction Conditions : Reflux in ethanol or another suitable solvent with acid or base catalysis.

- Mechanism : The hydrazine reacts with the β-ketoester/diketone to form a hydrazone intermediate, which cyclizes to the pyrazole ring under heating.

- Purification : The product is isolated by crystallization or chromatography.

Advantages : Well-established, straightforward, and yields are generally moderate to good.

Limitations : Longer reaction times (several hours), higher energy consumption, and sometimes lower selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been increasingly applied to pyrazole derivatives, including this compound, due to its efficiency and environmental benefits.

- Methodology : The reaction mixture of 2,4-dimethylphenylhydrazine and a suitable β-ketoester or β-diketone is subjected to microwave irradiation.

- Reaction Conditions : Typically, 45 W microwave power, temperature around 85°C, and reaction times reduced to 5–15 minutes.

- Solvent : Toluene or ethanol; sometimes solvent-free conditions are employed.

- Yields : High yields (80–98%) reported, with improved reaction rates compared to conventional heating.

- Environmental Impact : Reduced solvent use, lower energy consumption, and shorter reaction times align with green chemistry principles.

Research Findings : Studies have shown that microwave-assisted cyclocondensation reactions produce pyrazole derivatives efficiently, with comparable or better yields than classical methods. The microwave method also facilitates rapid synthesis of pyrazole carboxylic acids and related heterocycles.

Specific Synthetic Schemes and Reactions

Several research articles describe detailed synthetic routes relevant to this compound or closely related pyrazole derivatives:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2,4-dimethylphenylhydrazine + β-ketoester | Cyclocondensation under reflux in ethanol with K2CO3 or acid catalyst | Moderate to high yield; 6-9 hours reflux |

| 2 | Microwave irradiation (45 W, 85°C, 5-12 min) | Rapid cyclization in toluene or ethanol | High yield (80-98%), reduced time |

| 3 | Post-cyclization modification | Oxidation or hydrolysis to introduce/confirm carboxylic acid | Purification by recrystallization or chromatography |

Reaction Mechanism Insights

- The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketoester/diketone.

- Formation of hydrazone intermediate followed by intramolecular cyclization.

- Tautomerization leads to the formation of the 5-oxo-pyrazole ring.

- Carboxylic acid group is retained or formed during the process depending on the starting materials.

Comparative Analysis of Methods

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6-9 hours | 5-15 minutes |

| Yield | Moderate to High (60-85%) | High (80-98%) |

| Energy Consumption | High | Low |

| Environmental Impact | Moderate | Low (green chemistry) |

| Scalability | Good | Good, but requires microwave reactor |

| Selectivity | Good | Good to better |

Summary of Research Findings

- The compound this compound is efficiently synthesized via cyclocondensation of 2,4-dimethylphenylhydrazine with β-ketoesters/diketones.

- Microwave-assisted synthesis offers significant advantages in reaction time, yield, and environmental impact without compromising product quality.

- The reaction conditions are mild, and the process can be adapted to solvent-free or green chemistry protocols.

- The product's structure and purity are confirmed by standard spectroscopic methods (IR, NMR, mass spectrometry).

化学反应分析

Types of Reactions: 1-(2,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

科学研究应用

Overview

1-(2,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications primarily in medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. A study demonstrated that certain pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Analgesic Effects

The analgesic properties of pyrazole derivatives are well-documented. This compound may offer pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for further pharmacological studies .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide. Its structural characteristics allow it to interact effectively with biological systems of pests. Laboratory tests have indicated that it can act as a fungicide and insecticide, offering an alternative to existing chemical pesticides that may be harmful to the environment .

Herbicide Development

Research into herbicidal applications has also been conducted. The compound's ability to inhibit specific enzymatic pathways in plants suggests potential use in developing selective herbicides that target unwanted vegetation while preserving crop integrity .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in synthesizing novel polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Nanocomposites

The incorporation of this compound into nanocomposite materials has been explored. Studies suggest that it can improve the mechanical strength and thermal resistance of polymer matrices when combined with nanomaterials such as carbon nanotubes .

Case Studies

作用机制

The mechanism by which 1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Table 1: Structural and Molecular Comparisons

Key Observations:

- Electron Effects: The target compound’s 2,4-dimethylphenyl group introduces electron-donating methyl substituents, enhancing lipophilicity compared to the electron-withdrawing chlorine in the 4-chlorophenyl analog . This difference may influence solubility and membrane permeability in biological systems.

- Heterocyclic Core: Replacing the pyrazole ring with a pyrrole (e.g., in 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde ) alters aromaticity and hydrogen-bonding capacity, affecting reactivity and biological target interactions.

生物活性

1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives have been explored for their potential therapeutic applications in various fields, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from recent research.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : Not assigned specifically in the literature but closely related compounds are referenced.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds with the pyrazole nucleus can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structural modifications influence its efficacy; specifically, substituents on the aromatic ring can enhance its anti-inflammatory activity compared to standard drugs like dexamethasone .

Analgesic Effects

The analgesic properties of pyrazoles have been well-documented. In animal models, certain pyrazole derivatives have shown comparable pain relief to conventional analgesics. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pain pathway .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have indicated that modifications in the pyrazole structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been correlated with increased potency against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives reveal promising results. Compounds similar to this compound have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve modulation of signaling pathways associated with cell survival and death .

Case Studies

常见问题

Basic: What are the optimal synthetic routes for 1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be standardized?

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack formylation, followed by oxidation. For example, similar pyrazole derivatives are synthesized by refluxing substituted phenylhydrazines with β-keto esters in ethanol under acidic conditions (e.g., HCl catalysis) . Standardization involves optimizing molar ratios (e.g., 1:1.2 hydrazine:keto ester), temperature (70–80°C), and reaction time (6–8 hours). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water). Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions and ring structures. Key signals include aromatic protons (δ 6.8–7.2 ppm) and carboxylic acid protons (broad δ ~12 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and pyrazole ring vibrations (1550–1600 cm) .

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (methanol/chloroform). Resolve using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-2018/3 yields R-factor < 0.05 .

Advanced: How can computational methods (e.g., DFT, reaction path searching) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and intermediates. Compare activation energies of potential pathways (e.g., cyclization vs. side reactions) .

- DFT for Bioactivity Prediction : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Dock derivatives into target enzymes (e.g., COX-2) using AutoDock Vina. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- Feedback Loops : Integrate experimental data (e.g., IC) into computational models to refine predictions iteratively .

Advanced: How should researchers resolve contradictions between experimental spectral data and computational predictions (e.g., NMR chemical shifts)?

Methodological Answer:

- Cross-Validation : Recalculate shifts using higher-level theory (e.g., MP2/cc-pVTZ vs. B3LYP) and solvent models (PCM for DMSO). Discrepancies > 0.5 ppm suggest conformational flexibility or solvent effects .

- Dynamic Effects : Perform MD simulations to sample conformers. Average calculated shifts over 100 snapshots using SHIFTX2 .

- Experimental Adjustments : Re-measure NMR at variable temperatures (25–50°C) to probe tautomerism or aggregation .

Advanced: What strategies optimize reaction yield and selectivity in large-scale synthesis without compromising purity?

Methodological Answer:

- DoE (Design of Experiments) : Apply a fractional factorial design (e.g., 2) to test variables: temperature (60–90°C), catalyst loading (0.5–2 mol%), solvent polarity (ethanol vs. THF), and stoichiometry. Analyze via ANOVA to identify critical factors .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics and detect intermediates. Adjust feed rates dynamically .

- Workflow : Scale-up using flow chemistry (microreactors) with residence time < 30 minutes. Purify via centrifugal partition chromatography (hexane/ethyl acetate/water) .

Advanced: How can stability studies under varying pH and temperature inform storage and handling protocols?

Methodological Answer:

- Forced Degradation : Incubate the compound in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation via UPLC-MS. Major degradation pathways include hydrolysis (carboxylic acid group) and oxidation (pyrazole ring) .

- Kinetic Modeling : Fit degradation data to first-order kinetics. Calculate t (time to 10% degradation) at 25°C: pH 7 (t > 6 months), pH 2 (t ~14 days). Store at −20°C in amber vials under nitrogen .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification : Perform thermal proteome profiling (TPP) with HeLa cell lysates. Identify proteins with shifted melting temperatures upon compound binding .

- Pathway Analysis : Use RNA-seq (Illumina NovaSeq) to profile gene expression changes. Validate hits via CRISPR-Cas9 knockout and rescue experiments .

- In Vivo Models : Administer the compound (10 mg/kg, IP) in a murine inflammation model. Quantify cytokines (ELISA) and tissue uptake (LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。